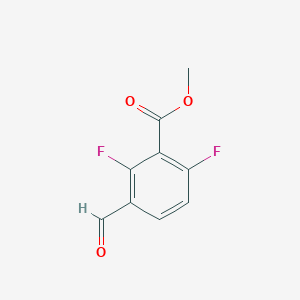![molecular formula C10H14N2O4 B6231646 4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid CAS No. 85406-53-7](/img/new.no-structure.jpg)
4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid is a synthetically derived organic compound. It’s a valuable intermediate in organic synthesis, especially within the realms of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid typically involves multiple steps:
Pyrrole Formation: : Initially, pyrrole is synthesized through the reaction of a suitable precursor under acidic conditions.
Amination: : The pyrrole ring is then subjected to an amination reaction using a source of nitrogen, such as ammonia or an amine derivative, in the presence of a catalyst.
Protection: : The amino group on the pyrrole is protected using tert-butoxycarbonyl chloride (Boc-Cl) in a basic medium, like sodium hydroxide, to form the Boc-protected amino group.
Carboxylation: : Finally, carboxylation of the pyrrole ring is achieved using carbon dioxide under high-pressure conditions, resulting in the formation of the carboxylic acid group.
Industrial Production Methods
While the above synthetic route describes the laboratory preparation of the compound, industrial production may utilize more scalable processes, such as:
Continuous Flow Chemistry: : This technique allows for the continuous production of this compound by flowing reactants through reactors under controlled conditions, enhancing yield and reducing production time.
Optimized Catalysis: : Employing highly efficient catalysts to improve reaction rates and selectivity, crucial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation, typically using oxidizing agents such as potassium permanganate or chromium trioxide, yielding pyrrole derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the Boc-protected amino group. Reagents such as halogenating agents or alkylating agents are often used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: : N-pyrrolylcarboxylic acids.
Reduction: : N-(tert-butoxycarbonyl)-1H-pyrrole-2-amine.
Substitution: : Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid is employed in various scientific research fields:
Chemistry: : It acts as a key intermediate in the synthesis of complex organic molecules, facilitating the development of novel compounds.
Biology: : This compound is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.
Medicine: : It's instrumental in drug discovery and development, aiding in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: : It serves in the production of advanced materials and specialty chemicals.
Mechanism of Action
The action mechanism of 4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid primarily revolves around its ability to undergo deprotection and subsequent reactivity. The Boc group can be removed under acidic conditions, revealing a free amine that participates in various biochemical interactions. This free amine group can engage with molecular targets such as enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
When compared to other Boc-protected amino acids, 4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid stands out due to the pyrrole ring. This ring structure imparts distinct electronic and steric properties, making it unique. Similar compounds include:
N-Boc-protected alanine: : Known for its role in peptide synthesis.
N-Boc-protected lysine: : Widely used in the modification of biomolecules.
N-Boc-protected phenylalanine: : Crucial in developing pharmaceuticals with aromatic functionalities.
Properties
CAS No. |
85406-53-7 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



